N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide
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Overview
Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The presence of the methoxyphenyl group and the piperazine ring in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . It interacts with its targets, the alpha1-adrenergic receptors, and causes changes in the receptor activity.
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with these receptors can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .
Result of Action
It is known that the compound’s interaction with alpha1-adrenergic receptors can lead to changes in the receptor activity, which can have various effects on the body, depending on the specific receptor subtype and the tissue in which it is expressed .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s physicochemical properties (size, charge, lipophilicity) can affect its pharmacokinetic profile and alter its penetrability into cells . .
Preparation Methods
The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate sulfonylating agent. One common method includes the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .
Chemical Reactions Analysis
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide can be compared with other piperazine derivatives such as trazodone, naftopidil, and urapidil. While these compounds share a similar core structure, the presence of different substituents on the piperazine ring and other parts of the molecule can lead to variations in their pharmacological profiles. For instance, trazodone is primarily used as an antidepressant, while naftopidil and urapidil are used for their antihypertensive properties .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-20-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-7-15-21(2,18)19/h3-6,15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTKAAJJPHWZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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